2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide
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Overview
Description
2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide is an organic compound featuring a thiazole ring, a phenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Attachment of the Tert-butyl Group: The tert-butyl group is introduced through alkylation reactions, often using tert-butyl bromide and a suitable base.
Coupling with the Phenyl Group: The thiazole derivative is then coupled with a phenyl group through a nucleophilic substitution reaction.
Formation of the Acetamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the acetamide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nitric acid for nitration, bromine or chlorine for halogenation, often in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Materials Science: It is explored for use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as an agonist or antagonist at various receptors, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-[4-[(2-Methyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide: Similar structure but with a methyl group instead of a tert-butyl group.
2-[4-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide: Contains an ethyl group instead of a tert-butyl group.
Uniqueness
2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties, potentially enhancing its biological activity and stability compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[4-[(2-tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-16(2,3)15-19-13(10-21-15)9-18-12-6-4-11(5-7-12)8-14(17)20/h4-7,10,18H,8-9H2,1-3H3,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHDGJFHJJKILW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)CNC2=CC=C(C=C2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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